Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate trifluoroacetic acid
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Overview
Description
Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate trifluoroacetic acid is a chemical compound with the molecular formula C8H13NO3·C2HF3O2. It is known for its unique spirocyclic structure, which includes both an oxirane (epoxide) and an azaspiro ring system. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate trifluoroacetic acid can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring followed by the formation of the four-membered oxirane ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs with spirocyclic frameworks.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate trifluoroacetic acid involves its interaction with various molecular targets. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can modulate the activity of the target proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate trifluoroacetic acid can be compared with other spirocyclic compounds such as:
Spiro[2.4]heptane derivatives: These compounds also contain spirocyclic structures but lack the oxirane ring, making them less reactive in certain chemical reactions.
Spiro[3.3]heptane derivatives: Similar to the above, these compounds have different ring sizes and may exhibit different chemical and biological properties.
Spirooxiranes: These compounds contain oxirane rings but may not have the azaspiro component, leading to different reactivity and applications.
Methyl 5-oxa-2-azaspiro[3
Properties
IUPAC Name |
methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.C2HF3O2/c1-11-7(10)6-2-8(12-3-6)4-9-5-8;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNLAXRMTHIJOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(CNC2)OC1.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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